molecular formula C15H12N2O2 B6376499 5-(3-Acetylaminophenyl)-2-cyanophenol CAS No. 1261891-60-4

5-(3-Acetylaminophenyl)-2-cyanophenol

Cat. No.: B6376499
CAS No.: 1261891-60-4
M. Wt: 252.27 g/mol
InChI Key: FLEZYCZKGRIUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Acetylaminophenyl)-2-cyanophenol (CAS 1261985-97-0) is an aromatic compound featuring a phenol core substituted with a cyano group at the 2-position and a 3-acetylaminophenyl moiety at the 5-position. The acetylated amine enhances metabolic stability compared to free amines, while the cyano group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

N-[3-(4-cyano-3-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10(18)17-14-4-2-3-11(7-14)12-5-6-13(9-16)15(19)8-12/h2-8,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEZYCZKGRIUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684837
Record name N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-60-4
Record name Acetamide, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261891-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by a cyanation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-2-cyanophenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-(3-Acetylaminophenyl)-2-cyanophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the cyanophenol group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-(3-Acetylaminophenyl)-2-cyanophenol, differing primarily in substituents. These variations significantly alter their physicochemical and functional properties.

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
This compound 1261985-97-0 C₁₅H₁₂N₂O₂ Acetylaminophenyl, cyanophenol Intermediate, potential drug candidate; enhanced stability due to acetylated amine
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol 18802-67-0 C₁₄H₁₀ClNO₂ Chloro, methoxy, cyanophenol Electron-withdrawing Cl and donating OMe groups; likely used in agrochemicals
5-(3-Cyanophenyl)-2-fluorobenzoic acid 1183926-58-0 C₁₄H₇FNO₂ Fluorobenzoic acid, cyanophenyl High acidity (carboxylic acid); sensor or polymer applications
5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol 1261964-35-5 C₁₄H₈FNO₃ Carboxy, fluoro, cyanophenol Amphiphilic (carboxy group); solubility in polar solvents

Detailed Analysis of Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups
  • Acetylaminophenyl (Target Compound): The acetyl group reduces nucleophilicity of the amine, enhancing stability against oxidation. The cyano group withdraws electrons, polarizing the phenol ring and increasing acidity .
  • Chloro and Methoxy (CAS 18802-67-0): Chloro is electron-withdrawing, while methoxy is electron-donating.
  • Fluorine and Carboxy (CAS 1261964-35-5) : Fluorine’s electronegativity enhances metabolic resistance, while the carboxy group introduces acidity, enabling salt formation for improved aqueous solubility .
Solubility and Reactivity
  • The carboxy group in 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol (CAS 1261964-35-5) allows solubility in basic aqueous solutions, unlike the acetylaminophenyl analog, which is likely more soluble in organic solvents like ethanol or DMSO .
  • 5-(3-Cyanophenyl)-2-fluorobenzoic acid (CAS 1183926-58-0) exhibits dual functionality: the cyano group stabilizes the aromatic ring, while the carboxylic acid enables hydrogen bonding, useful in crystal engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.